molecular formula C25H26N2O B12688561 Spiro(2H-indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- CAS No. 107583-59-5

Spiro(2H-indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl-

Cat. No.: B12688561
CAS No.: 107583-59-5
M. Wt: 370.5 g/mol
InChI Key: ZMIRZIFNFIXFKW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- typically involves the reaction of indoline derivatives with naphthol derivatives under specific conditions. One common method includes the use of 1,3,3-trimethyl-2-methyleneindoline and 1-nitroso-2-naphthol as starting materials . The reaction is usually carried out in the presence of a catalyst such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the spirooxazine structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can lead to a range of substituted spirooxazine compounds .

Scientific Research Applications

Chemistry

In chemistry, Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- is used as a photochromic dye in molecular electronics. Its ability to change color upon exposure to UV light makes it valuable for applications such as optical switches and recording media .

Biology and Medicine

In biology and medicine, this compound is explored for its potential use in bioimaging and as a fluorescent marker. Its photochromic properties allow for the visualization of biological processes and the detection of specific biomolecules .

Industry

In the industrial sector, this compound is used in the production of smart colorants for applications such as decorative paints, light-controlling filters, and ophthalmic lenses. Its ability to change color in response to light makes it suitable for various innovative applications .

Mechanism of Action

The mechanism of action of Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- involves the reversible transformation between its spiro (closed) form and merocyanine (open) form upon exposure to UV light. This photochromic reaction is facilitated by the breaking and forming of chemical bonds within the molecule, leading to a change in its electronic structure and, consequently, its color .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Spiro(2H-indole-2,3’-(3H)naphth(2,1-b)(1,4)oxazine), 3-ethyl-1,3-dihydro-1,3,4,5-tetramethyl- lies in its specific substitution pattern, which can influence its photochromic properties and reactivity. The presence of additional ethyl and methyl groups may enhance its stability and color-changing efficiency compared to similar compounds .

Properties

CAS No.

107583-59-5

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

3'-ethyl-1',3',4',5'-tetramethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole]

InChI

InChI=1S/C25H26N2O/c1-6-24(4)22-17(3)16(2)11-13-20(22)27(5)25(24)15-26-23-19-10-8-7-9-18(19)12-14-21(23)28-25/h7-15H,6H2,1-5H3

InChI Key

ZMIRZIFNFIXFKW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2C)C)N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C

Origin of Product

United States

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